methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-phenyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit oxidative phosphorylation or interact with ATP-binding sites, leading to altered cellular functions .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but without the bromine atom.
3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the pyrazole ring, a phenyl group at the 1-position, and a carboxylate group at the 5-position. Its molecular formula is C₁₁H₈BrN₃O₂, with a molecular weight of approximately 284.10 g/mol.
Ecdysone Analog
This compound acts as an ecdysone analog , influencing insect molting and development by interacting with the EcR/USP receptor complex. This mechanism suggests potential applications in pest control, as it can disrupt the normal growth processes in insects .
Anticancer Properties
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer . The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
In Vitro Studies
A series of in vitro studies have demonstrated that this compound and related compounds can inhibit microtubule assembly, which is critical for cell division. This inhibition leads to morphological changes in cancer cells, enhancing caspase activity, which is indicative of apoptosis .
Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |
Ethyl 3-bromo-1H-pyrazole-5-carboxylate | HCT116 (colorectal cancer) | Low micromolar range | G2/M phase arrest |
In Vivo Studies
In vivo studies have further validated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound showed significant tumor growth inhibition in animal models . The safety profile was also assessed, indicating minimal toxicity at therapeutic doses.
Case Study: Anticancer Efficacy
In a recent study involving a library of pyrazole derivatives, this compound was evaluated for its efficacy against various cancer cell lines. The results indicated that this compound could effectively reduce cell viability and induce apoptosis in MDA-MB-231 cells at concentrations as low as 10 µM .
Case Study: Ecdysone Analog Activity
Another study highlighted its role as an ecdysone analog, demonstrating significant inhibition of EcR/USP receptor activity in insect models. This finding supports its potential use in agricultural biotechnology for pest management .
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-7-10(12)13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
NNLDUTBQEOMSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=CC=C2)Br |
Origin of Product |
United States |
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